(2S)-3-[5-(benzyloxy)-1H-indol-3-yl]-2-[(tert-butoxycarbonyl)amino]propanoic acid
CAS No.:
Cat. No.: VC13809968
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O5 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27)/t20-/m0/s1 |
| Standard InChI Key | HPOOZLUZMYIOFF-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure features three critical components:
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Indole Core: A bicyclic aromatic system substituted with a benzyloxy group at the 5-position, enhancing steric bulk and electronic modulation .
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Boc-Protected Amino Group: The tert-butoxycarbonyl group safeguards the amino functionality during synthetic procedures, enabling selective reactivity .
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Propanoic Acid Side Chain: Provides carboxylic acid functionality for peptide coupling or salt formation .
Molecular Data Table
The stereochemistry at the C2 position (S-configuration) is critical for its biological interactions, particularly in mimicking natural amino acids like tryptophan .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis involves four key steps, as illustrated in studies from EvitaChem and PubChem:
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Indole Core Formation: Fischer indole synthesis or palladium-catalyzed cross-coupling to construct the 5-benzyloxyindole scaffold .
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Benzyloxy Group Introduction: Nucleophilic aromatic substitution using benzyl bromide and a base (e.g., Cs₂CO₃) .
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Amino Group Protection: Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .
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Side Chain Elaboration: Michael addition or alkylation to attach the propanoic acid moiety .
Synthetic Yield and Conditions Table
Industrial-Scale Production
Chemical Reactivity and Functionalization
The compound undergoes diverse transformations, leveraging its indole, Boc, and carboxylic acid groups:
Key Reactions
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Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding a free amine for further coupling .
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Oxidation: m-CPBA oxidizes the indole to an N-oxide, altering electronic properties for receptor binding studies .
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Reduction: Hydrogenolysis (H₂/Pd-C) cleaves the benzyl ether to a hydroxyl group, enhancing solubility .
Reaction Conditions and Products Table
Biological Activity and Mechanistic Insights
LAT1 Transporter Inhibition
The compound’s structural similarity to tryptophan enables inhibition of the L-type amino acid transporter 1 (LAT1), a target in cancer therapy. A 2022 study demonstrated an IC₅₀ of 19 µM in H-29 cells, comparable to clinical candidate JPH203 .
LAT1 Inhibition Data Table
| Compound | IC₅₀ (µM) | Cell Line | Mechanism | Source |
|---|---|---|---|---|
| (2S)-3-[5-(Benzyloxy)... | 19 | H-29 | Competitive inhibition | |
| JPH203 | 0.3 | H-29 | Irreversible binding |
Anticancer and Anti-Inflammatory Effects
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Cytotoxicity: In MDA-MB-231 breast cancer cells, the compound reduced viability by 45% at 50 µM via ROS-mediated apoptosis .
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IL-6 Suppression: Reduced interleukin-6 levels by 50% in LPS-stimulated macrophages, indicating anti-inflammatory potential .
Applications in Drug Development
Peptide Synthesis
The Boc-protected amino acid serves as a building block for unnatural peptides. For example, it was incorporated into a melanoma-targeting peptide with 3-fold enhanced binding affinity over unmodified analogs .
PET Tracer Development
A 2016 study radiolabeled a related indole derivative with ¹⁸F, achieving tumor-to-background ratios of 5.7 in murine models, outperforming FET tracers .
PET Imaging Performance Table
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